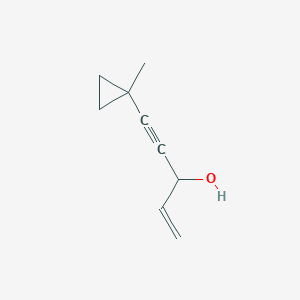
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is a chemical compound that belongs to the group of alkynes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Wissenschaftliche Forschungsanwendungen
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression.
In addition to its anticancer properties, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has also been investigated for its potential use in organic synthesis. It can be used as a building block in the synthesis of complex organic molecules, making it a valuable tool for synthetic chemists.
Wirkmechanismus
The mechanism of action of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDACs, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol causes an accumulation of acetyl groups on histones, leading to changes in gene expression. This alteration in gene expression can lead to the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that it can inhibit tumor growth in animal models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer progression and developing new cancer treatments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in more detail, including its effects on epigenetic regulation and gene expression. Finally, further studies are needed to determine the safety and efficacy of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol in clinical trials, with the ultimate goal of developing new cancer treatments based on this compound.
Synthesemethoden
The synthesis of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves a multi-step process that starts with the reaction of 1-methylcyclopropene with propargyl bromide. The resulting product is then treated with potassium tert-butoxide, followed by a hydrolysis step to yield the final product. This synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Eigenschaften
CAS-Nummer |
123926-55-6 |
|---|---|
Produktname |
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
5-(1-methylcyclopropyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H12O/c1-3-8(10)4-5-9(2)6-7-9/h3,8,10H,1,6-7H2,2H3 |
InChI-Schlüssel |
UVMSQOZKBGQDDJ-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C#CC(C=C)O |
Kanonische SMILES |
CC1(CC1)C#CC(C=C)O |
Synonyme |
1-Penten-4-yn-3-ol, 5-(1-methylcyclopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



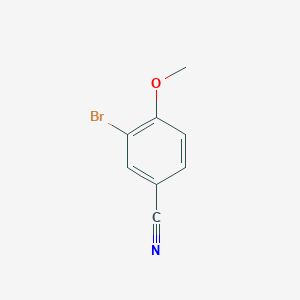
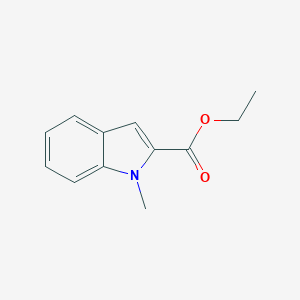
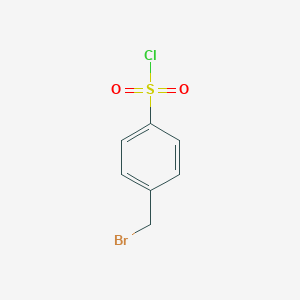
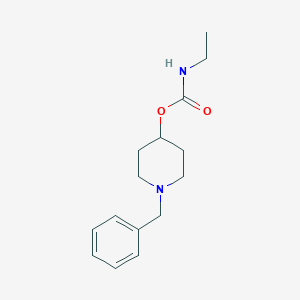
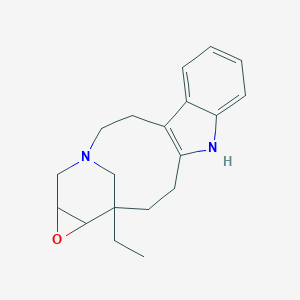
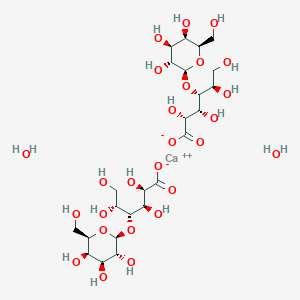
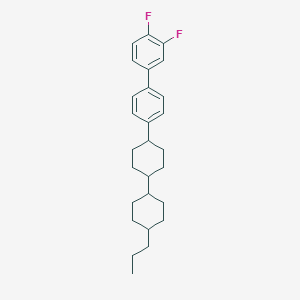
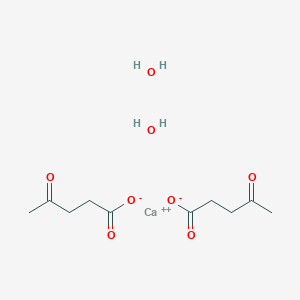
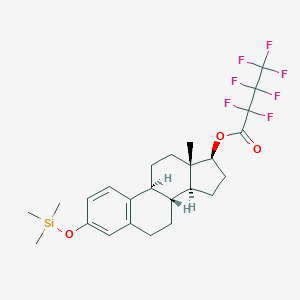
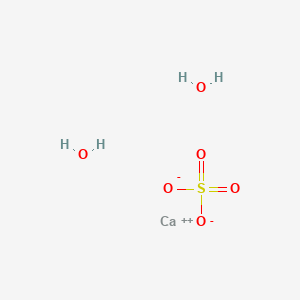
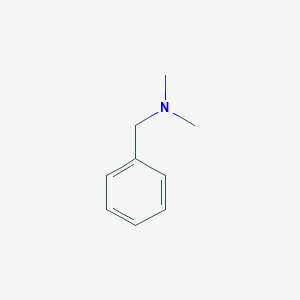
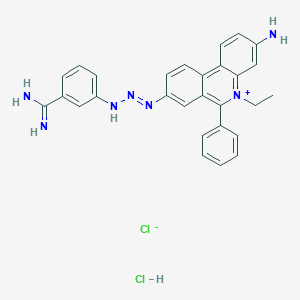
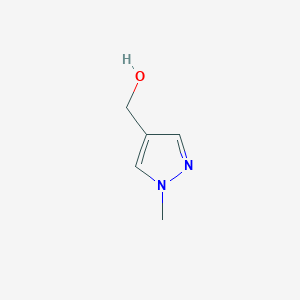
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)